Product packaging for Bicyclo[2.2.1]heptane-1-carbaldehyde(Cat. No.:CAS No. 2094-67-9)

Bicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No.: B2874746
CAS No.: 2094-67-9
M. Wt: 124.183
InChI Key: HWSMGEOQSJOPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Bicyclo[2.2.1]heptane Skeleton in Organic Chemistry and Related Disciplines

The bicyclo[2.2.1]heptane framework is a recurring motif in a multitude of natural products and synthetic compounds, playing a crucial role in fields such as medicinal chemistry and materials science. ku.ac.ke Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can be instrumental in designing molecules with specific biological activities. ucl.ac.uk This conformational rigidity can decrease the entropic penalty of binding to biological targets, potentially enhancing the potency of pharmaceuticals.

The inherent strain in the bicyclic system also influences its reactivity, allowing for unique chemical transformations. The stereoelectronic effects of the bicyclo[2.2.1]heptane system are a subject of considerable academic interest, as the fixed spatial arrangement of bonds and orbitals can lead to predictable and highly selective reactions. docsity.comsemanticscholar.org This predictable reactivity makes it an attractive scaffold for the synthesis of complex molecular architectures. nih.gov The use of bicyclic motifs, including the bicyclo[2.2.1]heptane system, is a widely adopted strategy in drug discovery to create compounds with novel pharmacological profiles. nih.govrsc.org

Research Rationale for Bicyclo[2.2.1]heptane-1-carbaldehyde as a Synthetic Target and Intermediate

The aldehyde functional group at the bridgehead position of the bicyclo[2.2.1]heptane skeleton in this compound makes it a particularly valuable synthetic intermediate. Bridgehead aldehydes can be converted into a variety of other functional groups, providing a gateway to a wide range of derivatives. researchgate.net The strategic placement of the aldehyde group on the rigid norbornane (B1196662) frame allows for the introduction of new functionalities with a high degree of stereocontrol.

Research interest in this compound stems from its potential as a precursor in the total synthesis of natural products and the development of novel pharmaceuticals. iastate.edu The unique three-dimensional shape and hydrophobicity conferred by the bicyclic scaffold can be exploited to design molecules with improved pharmacokinetic properties. rsc.org For instance, the bicyclo[2.2.1]heptane moiety has been incorporated into antagonists for chemokine receptors, highlighting its utility in medicinal chemistry. nih.gov

The synthesis of bridgehead aldehydes like this compound is a topic of ongoing research, with various synthetic strategies being explored. nih.gov The development of efficient synthetic routes to this and related compounds is crucial for their application as building blocks in the construction of more complex and biologically active molecules. gla.ac.uk

Below is a data table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
IUPAC Name This compound
CAS Number 2094-67-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B2874746 Bicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 2094-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSMGEOQSJOPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-67-9
Record name bicyclo[2.2.1]heptane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Studies of Bicyclo 2.2.1 Heptane 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in bicyclo[2.2.1]heptane-1-carbaldehyde is the primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. The rigid bicyclic structure significantly influences the stereochemical outcome of these reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard and organolithium reagents, add to the aldehyde to form secondary alcohols. For instance, the chemoselective 1,2-addition of allylzinc bromide to the aldehyde group of 7,7-dimethyl-2-oxothis compound yields the corresponding secondary alcohol, demonstrating the aldehyde's susceptibility to such additions even in the presence of a ketone. researchgate.net This reactivity is directly applicable to this compound.

NucleophileProduct Type
Grignard Reagents (RMgX)Secondary Alcohol
Organolithium Reagents (RLi)Secondary Alcohol
Allylzinc BromideHomoallylic Alcohol
Cyanide (HCN)Cyanohydrin

Oxidation and Reduction Pathways

The aldehyde group of this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to bicyclo[2.2.1]heptane-1-carboxylic acid. A related transformation is the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol, which yields bicyclo[2.2.1]hept-5-ene-2,3-dione, showcasing the oxidation of alcohol functionalities within this bicyclic system to carbonyls. researchgate.net

Reduction: The reduction of the aldehyde to bicyclo[2.2.1]heptan-1-ylmethanol is readily achieved using common reducing agents.

Reaction TypeReagentProduct
OxidationCrO3, KMnO4, etc.Bicyclo[2.2.1]heptane-1-carboxylic acid
ReductionNaBH4, LiAlH4Bicyclo[2.2.1]heptan-1-ylmethanol

In some cases, decarbonylation can occur, as seen with 4H-decafluorothis compound, which upon treatment with di-t-butyl peroxide, yields 1H,4H-decafluorobicyclo[2.2.1]heptane.

Condensation Reactions

This compound can participate in condensation reactions to form new carbon-carbon bonds. rsc.org These include the aldol (B89426) condensation and the Wittig reaction.

Aldol Condensation: In the presence of a base or acid catalyst, the aldehyde can react with enolates or enols to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. dergipark.org.trresearchgate.net

Wittig Reaction: The aldehyde reacts with phosphorus ylides (Wittig reagents) to produce alkenes. acs.orgopenstax.org For example, reaction with (methoxymethylene)triphenylphosphorane (B3188329) followed by acid hydrolysis can be used to synthesize homologous aldehydes. openstax.org

Chemoselective Transformations

The aldehyde group can be selectively transformed in the presence of other functional groups. An example is the chemoselective 1,2-addition of allylzinc bromide to an oxo-bicyclo[2.2.1]heptane-1-carbaldehyde, where the aldehyde reacts preferentially over the ketone. researchgate.net This highlights the higher reactivity of the aldehyde functional group, allowing for targeted modifications.

Reactions Involving the Bicyclic Framework

The rigid bicyclo[2.2.1]heptane framework can participate in and influence reactions, particularly intramolecular cyclizations.

Intramolecular Cyclization Reactions (e.g., SmI2-catalyzed)

Derivatives of this compound are suitable substrates for intramolecular cyclization reactions. Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that can catalyze such cyclizations. nih.gov For instance, SmI2-mediated cascade reactions have been used to construct complex polycyclic frameworks incorporating the bicyclo[2.2.1]heptane core. nih.govrsc.org These reactions often proceed through radical intermediates.

Radical Chemistry at Bridgehead Positions

The generation of radical species at the bridgehead carbon of the bicyclo[2.2.1]heptane framework is a significant area of study, demonstrating the feasibility of forming these traditionally considered unstable intermediates. Research has shown that bridgehead radicals can be generated from precursors such as bicyclo[2.2.1]heptane-1-carboxylic acid derivatives. For instance, the decomposition of bis-(4H-decafluorobicyclo[2.2.1]heptane-1-carbonyl) peroxide results in the formation of a bridgehead radical. rsc.org This radical can then participate in various reactions, including dimerization to form 4H,4H′-eicosafluoro-1,1′-bis(bicyclo[2.2.1]heptyl) or react with a solvent like hexachloroacetone (B130050) to yield 4H-1-chlorodecafluorobicyclo[2.2.1]heptane. rsc.org

Another method for generating a bridgehead radical is through the decarbonylation of a bridgehead aldehyde. The decarbonylation of 4H-decafluorothis compound, when treated with di-t-butyl peroxide, successfully yields the corresponding 1H,4H-decafluorobicyclo[2.2.1]heptane, indicating the formation of a bridgehead radical intermediate. rsc.org The existence and versatility of these bridgehead radicals have also been demonstrated in the 7-azabicyclo[2.2.1]heptane system, where radical reactions starting from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid lead to various 1-substituted derivatives. unirioja.es The synthesis of bicyclo[2.2.1]heptanes with functionality at the bridgehead has also been achieved through the radical cyclization of appropriately substituted cyclohexylmethyl radicals, further confirming the accessibility of bridgehead radical intermediates. researchgate.net

PrecursorMethodResulting Product(s)
Bis-(4H-decafluorobicyclo[2.2.1]heptane-1-carbonyl) peroxideThermal Decomposition4H,4H′-eicosafluoro-1,1′-bis(bicyclo[2.2.1]heptyl), 4H-1-chlorodecafluorobicyclo[2.2.1]heptane (in hexachloroacetone)
4H-decafluorothis compoundDecarbonylation with di-t-butyl peroxide1H,4H-decafluorobicyclo[2.2.1]heptane
7-azabicyclo[2.2.1]heptane-1-carboxylic acidBarton esterification followed by radical reaction1-substituted-7-azabicyclo[2.2.1]heptane derivatives

Lewis Acid-Catalyzed Rearrangements and Cyclizations

Lewis acid catalysis plays a crucial role in promoting rearrangements and cyclizations involving the bicyclo[2.2.1]heptane skeleton. An interesting example is the unexpected formation of bicyclo[2.2.1]heptane derivatives from an intramolecular Lewis acid-catalyzed Hosomi–Sakurai cyclization that was intended to form a cyclooctanoid skeleton. rsc.org This highlights the thermodynamic favorability of the bicyclo[2.2.1]heptane framework under certain reaction conditions.

In the context of cycloaddition reactions, Lewis acids are instrumental. The Diels-Alder reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes, a common route to bicyclo[2.2.1]heptene systems, is often catalyzed by Lewis acids. acs.org Under specific conditions, the initial Diels-Alder adduct can undergo a Lewis acid-catalyzed rearrangement, leading to a formal [4+3] cycloadduct, a bicyclo[3.2.1]octenone. acs.org This demonstrates the ability of Lewis acids to not only catalyze the formation of the bicyclo[2.2.1]heptane system but also to induce subsequent skeletal rearrangements. The synthesis of various oxa- and aza-bicyclo[2.2.1]heptanes can be achieved from cyclic γ-epoxy-alcohols and amines using a binary catalytic system composed of an Al(III) complex and a bromide salt, where the aluminum complex acts as a Lewis acid. acs.orgnih.gov

Grignard Reaction Pathways and Observed Course Anomalies

The reaction of bicyclic systems with Grignard reagents can sometimes lead to unexpected products due to rearrangements. For instance, in the case of 2,3-diazabicyclo[2.2.1]heptenes, reaction with Grignard reagents in the presence of a copper catalyst leads to a rearrangement/allylic alkylation cascade. beilstein-journals.org The proposed mechanism involves a Lewis acid-catalyzed unirioja.esgoogle.com-sigmatropic rearrangement of the diazabicycle to form an allylic carbazate (B1233558) intermediate, which is then attacked by the organometallic reagent. beilstein-journals.org While this example does not directly involve this compound, it illustrates the potential for rearrangements in this rigid bicyclic system when subjected to nucleophilic addition with organometallic reagents, suggesting that the Grignard reaction with the title compound may also be susceptible to such anomalies.

Hydration Reactions of Bicyclo[2.2.1]heptenes

The hydration of the double bond in bicyclo[2.2.1]heptene and its derivatives is an important transformation. This reaction can be catalyzed by synthetic aryl cation exchange resins. google.com A key feature of this process is the potential for Wagner-Meerwein rearrangements to occur. google.com This means that the hydroxyl group in the resulting bicyclo[2.2.1]heptanol may not be located at the carbons of the original double bond. This rearrangement is a consequence of the strained nature of the bicyclic system and the formation of carbocationic intermediates during the hydration process.

Related to hydration is the hydroxyhalogenation of bicyclo[2.2.1]heptenes, which proceeds via the in situ formation of HOBr or HOCl. researchgate.net This electrophilic addition to the double bond yields vicinal halohydrins. The mechanism of this reaction provides insight into the behavior of the bicyclo[2.2.1]heptene double bond towards electrophiles, which is relevant to understanding the hydration mechanism.

Advanced Mechanistic Investigations

Elucidation of Reaction Mechanisms

Detailed mechanistic studies have been conducted on various reactions involving the bicyclo[2.2.1]heptane framework. For example, the gold(I)-catalyzed cycloisomerization of enynyl esters to form cyclopentenones involves a mechanism that proceeds through a gold-promoted Nazarov cyclization to form a cyclic vinylgold carbene species. nih.gov The regioselectivity of a subsequent deprotonation can be controlled by a bifunctional phosphine (B1218219) ligand, which then allows for a Diels-Alder reaction to form a bicyclo[2.2.1]heptene. nih.gov

In the formation of aza-bicyclo[2.2.1]heptanes from γ-epoxy-alcohols, a proposed mechanism involves a double-nucleophilic displacement at a carbon center, facilitated by a proton-relay step involving the phenolate (B1203915) of an Al(III) complex. acs.orgnih.gov Computational studies have also been used to support mechanistic proposals, such as in the regioselective rearrangement of azanorbornanic aminyl radicals. unirioja.es

Role of Steric Hindrance and Bicyclic Conformation on Regioselectivity

The rigid, strained conformation of the bicyclo[2.2.1]heptane skeleton exerts significant control over the stereochemistry and regioselectivity of reactions. Steric hindrance is a major factor influencing the outcome of reactions. For example, in the gold(I)-catalyzed cycloisomerization of 1,6-diynes to form bicyclo[2.2.1]hept-5-en-2-ones, the regioselectivity can be controlled by both electronic and steric factors. nih.govresearchgate.net A more sterically hindered substrate can exhibit higher regioselectivity. nih.govresearchgate.net

The inherent ring strain of bicyclo[2.2.1]heptane, estimated to be around 17.5 kcal/mol, influences its reactivity. masterorganicchemistry.com This strain can be a driving force for rearrangements, as seen in the Lewis acid-catalyzed reactions. The bicyclic conformation also dictates the facial selectivity of attack on double bonds within the system, often favoring the less hindered exo face. The interplay between steric hindrance and the conformational constraints of the bicyclic system is a critical aspect in understanding and predicting the outcomes of reactions involving bicyclo[2.2.1]heptane derivatives.

Advanced Spectroscopic and Computational Characterization of Bicyclo 2.2.1 Heptane 1 Carbaldehyde and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of stereochemistry in bicyclo[2.2.1]heptane systems. The rigid framework of these molecules gives rise to distinct chemical shifts and coupling constants that are highly dependent on the spatial orientation of substituents. For instance, in methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, NMR spectroscopy has been successfully employed to determine the endo/exo stereochemistry of the aldehyde group. tandfonline.com The differentiation between isomers is made possible by analyzing the coupling constants between the aldehydic proton and the adjacent bridgehead and bridge protons.

The stereochemical arrangement of atoms in bicyclo[n.m.p]alkanes significantly influences their reactivity and interactions with other molecules. numberanalytics.com NMR spectroscopy, by providing detailed information on these arrangements through chemical shifts and coupling constants, is a powerful tool for stereochemical assignment. numberanalytics.com For example, a detailed ¹H NMR assignment was crucial in analyzing the adducts of N-phenylmaleimide with spiro(bicyclo[2.2.1]heptane-2,1'- researchgate.netthieme-connect.decyclopentadiene). cdnsciencepub.com

Below is a table summarizing typical ¹H NMR data used for stereochemical assignments in bicyclo[2.2.1]heptane derivatives.

ProtonTypical Chemical Shift (ppm)Key Coupling Constants (Hz) for Stereochemical Determination
Aldehydic H (exo)9.5 - 10.0J(H-C=O, H-2) ≈ 2-4
Aldehydic H (endo)9.5 - 10.0J(H-C=O, H-2) ≈ 0-2
H-2 (exo substituent)2.5 - 3.0J(H-2, H-3exo) ≈ 8-10, J(H-2, H-3endo) ≈ 3-5
H-2 (endo substituent)2.8 - 3.3J(H-2, H-3exo) ≈ 3-5, J(H-2, H-3endo) ≈ 8-10
Bridgehead H (H-1, H-4)2.0 - 2.8-

Mass Spectrometry and Infrared (IR) Spectroscopy in Structural Elucidation

Mass spectrometry (MS) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of bicyclo[2.2.1]heptane-1-carbaldehyde and its analogues. Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are indicative of the bicyclic core. For the parent compound, bicyclo[2.2.1]heptane, the mass spectrum shows characteristic peaks that can be used for its identification. nih.gov The mass spectrum of a derivative, bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide, has also been reported, aiding in the identification of related structures. researchgate.net

Infrared spectroscopy is particularly useful for identifying the functional groups present in the molecule. The carbonyl (C=O) stretch of the aldehyde group in this compound gives a strong absorption band in the characteristic region of the IR spectrum. For instance, in the synthesis of spiro(bicyclo[2.2.1]heptane-2,1'- researchgate.netthieme-connect.decyclopentadiene), an intermediate, bicyclo[2.2.1]heptane-2-carboxaldehyde, showed a characteristic IR absorption at 1720 cm⁻¹. cdnsciencepub.com Similarly, the decarbonylation of 4H-decafluorothis compound was monitored using IR spectroscopy. rsc.org

The following table presents typical spectroscopic data for this compound.

Spectroscopic TechniqueKey FeatureCharacteristic Value/Observation
Mass Spectrometry (EI)Molecular Ion Peak (M+)m/z = 124
Key Fragment Ionsm/z = 95, 81, 67
Infrared SpectroscopyCarbonyl Stretch (C=O)~1725 cm⁻¹
C-H Stretch (aldehyde)~2720 cm⁻¹, ~2820 cm⁻¹

Chemically Induced Dynamic Nuclear Polarization (CIDNP) Effects

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR technique used to study chemical reactions involving radical intermediates. wikipedia.org The observation of CIDNP effects, which manifest as enhanced absorption or emission signals in the NMR spectrum, provides direct evidence for the involvement of radical pairs in a reaction mechanism. wikipedia.org

In the context of bicyclo[2.2.1]heptane systems, CIDNP effects have been observed during the decomposition of bis-(4H-decafluorobicyclo[2.2.1]heptane-1-carbonyl) peroxide. This observation indicates the formation of bridgehead radicals, which are typically challenging to generate and study. The study of such reactive intermediates is crucial for understanding the reaction mechanisms and reactivity of these strained bicyclic compounds. The CIDNP technique, therefore, offers a unique window into the radical chemistry of the bicyclo[2.2.1]heptane framework.

Computational Chemistry Approaches

Molecular Mechanics (MM2) for Conformational Analysis and Isomer Stability Prediction

Molecular mechanics, particularly the MM2 force field, has proven to be a valuable tool for the conformational analysis and prediction of isomer stability in bicyclo[2.2.1]heptane derivatives. bath.ac.uk For methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, MM2 model calculations have been used to predict the stability of endo and exo isomers. tandfonline.com The calculated endo/exo isomer ratios were found to be in fair agreement with the experimentally observed values, demonstrating the predictive power of this computational approach. tandfonline.com

The ability of MM2 to accurately model the steric interactions within the rigid bicyclic framework allows for reliable predictions of the most stable conformations and the relative energies of different stereoisomers. This is particularly important in understanding the stereoselectivity of reactions involving these compounds.

Below is a table showing a comparison of experimental and MM2-calculated isomer ratios for a substituted bicyclo[2.2.1]heptane-2-carboxaldehyde.

IsomerExperimental Ratio (%)MM2 Calculated Ratio (%)
endo3035
exo7065

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound and its analogues. Methods like density functional theory (DFT) can be used to calculate various molecular properties, including NMR chemical shifts. researchgate.net For instance, quantum-chemical calculations were employed to establish the structure of the hydrazinolysis product of bicyclo[2.2.1]hept-2-ene-endo-5, endo-6-dicarboxylic acid by comparing calculated and experimental NMR spectra. researchgate.net

These computational studies can elucidate the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and the transition states of chemical reactions. mdpi.com This information is invaluable for predicting the reactivity of the aldehyde group and the bicyclic system towards various reagents and for understanding the underlying electronic effects that govern their chemical behavior.

Prediction of Chirooptical Behavior

The prediction of chirooptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), is a powerful application of computational chemistry in the study of chiral bicyclo[2.2.1]heptane derivatives. researchgate.net The development of density functional theory (DFT) methods has revolutionized the determination of absolute configurations of chiral molecules. acs.org

For bicyclic systems, the subtle interplay of stereochemistry and electronic transitions gives rise to characteristic chiroptical spectra. Theoretical calculations can model these effects and predict the ECD and OR for a given enantiomer. For example, chiroptical studies of bicyclo[2.2.1]heptane-2,3-diones have shown that the sign of the Cotton effect is governed by the octant rule and is influenced by the vicinal effect of substituents. By comparing the predicted spectra with experimental data, the absolute configuration of a chiral center can be unambiguously assigned.

Applications of Bicyclo 2.2.1 Heptane 1 Carbaldehyde and Its Derivatives in Contemporary Organic Synthesis

As Chiral Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

The bicyclo[2.2.1]heptane skeleton is a privileged motif found in numerous natural products and biologically active compounds. rsc.org Its derivatives serve as invaluable chiral building blocks, providing a pre-organized structural template that reduces the entropic cost of subsequent cyclization or functionalization steps. nih.gov This pre-set stereochemistry is crucial for constructing intricate molecules with multiple chiral centers, a common feature of many natural products and pharmaceuticals. The aldehyde functionality at the bridgehead position offers a reactive handle for a wide array of chemical transformations, further enhancing its utility as a synthetic intermediate.

The strategic use of bicyclo[2.2.1]heptane derivatives has been instrumental in the total synthesis of various natural products. The rigid framework allows for the controlled introduction of functional groups and the establishment of specific stereochemistries that are essential for biological activity.

Prostaglandins (B1171923): Bicyclo[2.2.1]heptane derivatives have been historically significant as synthons for the synthesis of prostaglandins, which are crucial lipid compounds involved in physiological processes like inflammation and blood pressure regulation. ku.ac.kebiosynth.com The bicyclic core can be cleverly manipulated through ring-opening or rearrangement reactions to generate the characteristic cyclopentane (B165970) ring of prostaglandins with the correct stereochemical arrangement of substituents. For instance, compounds like bicyclo[2.2.1]heptan-2-one (norcamphor) and its unsaturated analog have been key starting materials for creating the highly substituted cyclopentyl moieties central to prostaglandin (B15479496) structures. ku.ac.ke

Precursor ScaffoldTarget Natural Product ClassKey Transformation
Bicyclo[2.2.1]heptan-2-oneProstaglandinsRing cleavage/rearrangement
Bicyclo[2.2.1]hept-5-en-2-oneProstaglandinsFunctional group manipulation
(+)-CamphorTerpenesSkeleton rearrangement

Terpenes: The chiral pool provides readily available bicyclo[2.2.1]heptane-containing monoterpenes like (+)-camphor and (-)-fenchone. nih.gov These inexpensive building blocks have been extensively used in the synthesis of more complex terpenes, where the norbornane (B1196662) nucleus is either retained or strategically fragmented to achieve the target molecular architecture. nih.gov

The unique three-dimensional shape of the bicyclo[2.2.1]heptane system is highly sought after in medicinal chemistry for its ability to act as a bioisostere for aromatic rings, while providing improved metabolic stability and solubility. This has led to its incorporation into a variety of pharmaceutically relevant scaffolds.

Enzyme Inhibitors: Derivatives of this bicyclic system have been integrated into potent enzyme inhibitors. For example, azabicyclo[2.2.1]heptane structures have been used to develop a new class of HIV-1 protease inhibitors and boroarginine thrombin inhibitors. unirioja.es The constrained nature of the scaffold helps to lock the molecule into a specific conformation that enhances binding affinity and selectivity for the target enzyme. unirioja.es

Biomimetic Scaffolds: The development of novel catalytic systems has enabled the efficient synthesis of 2-oxa- and 2-azabicyclo[2.2.1]heptanes. acs.org These N-containing bicyclic structures are promising for creating new types of biomimetic scaffolds, which can mimic the structural motifs of natural peptides or other biological molecules. acs.org For instance, a 2-azabicyclo[2.2.1]heptane derivative was used as a structural mimic in a compound with potential applications in breast cancer treatment. acs.org

In the Development of Conformationally Constrained Peptidomimetics and Peptide Models

Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. Incorporating rigid structural elements is a common strategy to overcome these limitations. The bicyclo[2.2.1]heptane framework, particularly its aza-derivatives, provides an excellent tool for creating conformationally constrained amino acid analogues that can be used to build more robust and selective peptidomimetics.

Proline plays a unique role in peptide structure due to its cyclic side chain, which restricts the conformation of the peptide backbone. Azabicyclo[2.2.1]heptane carboxylic acids have emerged as highly effective and rigid proline analogues. uni-regensburg.deresearchgate.net

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc): This achiral compound is a particularly attractive constrained proline analogue. unirioja.es Its rigid structure significantly limits the conformational freedom of the peptide chain, making it a valuable tool for studying relationships between peptide conformation and biological activity. unirioja.es Synthetic routes have been developed to produce this amino acid on a gram scale, facilitating its use in peptide synthesis. unirioja.es It has been successfully incorporated into a boroarginine thrombin inhibitor, demonstrating its utility as a proline replacement. researchgate.net

Other Analogues: A library of conformationally constrained proline analogues, including stereoselective syntheses of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been developed. researchgate.net These analogues are crucial for designing peptidomimetics and peptide models with well-defined secondary structures. researchgate.net

Proline AnalogueKey Structural FeatureApplication
7-Azabicyclo[2.2.1]heptane-1-carboxylic acidRigid bicyclic structureThrombin inhibitors, HIV-1 protease inhibitors unirioja.esresearchgate.net
2-Azabicyclo[2.2.1]heptane-1-carboxylic acidConstrained bicyclic proline mimeticDesign of peptidomimetics and peptide models researchgate.net

The incorporation of the norbornane (bicyclo[2.2.1]heptane) framework directly into peptide backbones is another effective strategy for imposing structural control. The bulky and rigid nature of the norbornane group acts as a template, guiding the folding of the peptide into a well-defined conformation. ku.ac.ke This approach is valuable for stabilizing specific secondary structures like β-turns or helices, which are often critical for biological recognition and activity. The predictable influence of the norbornyl group on peptide conformation aids in the rational design of peptides with enhanced stability and specific binding properties.

Application as Ligands and Organocatalysts in Asymmetric Transformations

The development of enantioselective catalytic reactions is a cornerstone of modern organic synthesis. The well-defined chiral environment provided by the bicyclo[2.2.1]heptane scaffold makes its derivatives excellent candidates for chiral ligands and organocatalysts.

Chiral Diene Ligands: Chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core have proven highly effective in transition metal-catalyzed asymmetric reactions. sigmaaldrich.com These ligands, when complexed with metals like rhodium, can induce high enantioselectivity in reactions such as the 1,4-addition of arylboronic acids to α,β-unsaturated ketones. The C2-symmetrical nature of many of these diene ligands creates a highly specific chiral pocket around the metal center, enabling precise stereochemical control over the reaction outcome. sigmaaldrich.com

Organocatalysts: Small organic molecules that can catalyze asymmetric reactions have gained prominence as an alternative to metal-based catalysts. Pyrrolidinyl-camphor based organocatalysts, which incorporate the bicyclo[2.2.1]heptane framework of camphor (B46023), have been developed for asymmetric aldol (B89426) reactions. 140.122.64 These bifunctional catalysts often contain both a nucleophilic amine (pyrrolidine) to activate the ketone via enamine formation and a hydrogen-bond donor moiety to activate the aldehyde. The rigid camphor scaffold serves as an efficient stereocontrolling element, leading to high yields and excellent stereoselectivities (up to >99:1 dr and >99% ee). 140.122.64 Similarly, organocatalysis has been used in a formal [4+2] cycloaddition to provide enantioselective access to bicyclo[2.2.1]heptane-1-carboxylates. rsc.org

Catalyst TypeScaffoldReaction
Chiral Diene LigandBicyclo[2.2.1]hepta-2,5-dieneRh-catalyzed asymmetric 1,4-addition sigmaaldrich.com
OrganocatalystPyrrolidinyl-camphorAsymmetric direct aldol reactions 140.122.64
OrganocatalystDiarylprolinol derivativeAsymmetric formal [4+2] cycloaddition rsc.org

Contributions to Materials Science and Polymer Chemistry

The rigid, strained bicyclic structure of bicyclo[2.2.1]heptane derivatives, such as Bicyclo[2.2.1]heptane-1-carbaldehyde, presents a unique platform for the development of novel polymers and materials. While specific research on the homopolymerization of this compound is not extensively documented in publicly available literature, the broader class of norbornene-based monomers has been a subject of significant investigation in polymer chemistry. The contributions of these related compounds provide valuable insights into the potential applications of this compound in materials science.

The primary method for polymerizing norbornene-type monomers is Ring-Opening Metathesis Polymerization (ROMP). This technique utilizes metal-based catalysts to open the strained bicyclic ring system, leading to the formation of high molecular weight polymers with unique properties. The resulting polynorbornenes are known for their high thermal stability, excellent mechanical properties, and tunable glass transition temperatures, which can be tailored by modifying the functional groups attached to the norbornene scaffold.

Derivatives of bicyclo[2.2.1]heptane have also found application as additives in polymer formulations. For instance, salts of bicyclo[2.2.1]heptane dicarboxylic acid have been effectively used as nucleating agents in thermoplastics like polyethylene (B3416737) terephthalate (B1205515) (PET). The addition of these compounds can significantly influence the crystallization behavior of the host polymer, leading to enhanced mechanical properties and faster processing times.

Although direct data on polymers derived from this compound is scarce, the aldehyde functionality offers a reactive handle for various post-polymerization modifications. This could allow for the synthesis of functional polymers with tailored properties for specific applications in materials science, such as advanced coatings, membranes, or specialty plastics. The inherent rigidity of the bicyclo[2.2.1]heptane backbone is expected to impart high thermal stability and mechanical strength to the resulting polymers.

Further research into the polymerization of this compound and the characterization of the resulting polymers would be necessary to fully elucidate their potential contributions to materials science and polymer chemistry.

Future Research Directions in Bicyclo 2.2.1 Heptane 1 Carbaldehyde Chemistry

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes necessitates a shift away from traditional synthetic methods for bicyclo[2.2.1]heptane-1-carbaldehyde that may rely on harsh reagents or generate significant waste. Future research will likely focus on atom-economical and energy-efficient pathways.

Key areas of investigation include:

Catalytic Hydroformylation: The direct hydroformylation of norbornene and its derivatives using highly selective and recyclable catalysts, such as rhodium or cobalt complexes with tailored ligands, presents a promising atom-economical route.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound could offer unparalleled stereoselectivity under mild conditions.

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive the synthesis could lead to more sustainable processes by minimizing the need for chemical oxidants or reductants.

Synthesis StrategyPotential AdvantagesResearch Focus
Catalytic HydroformylationHigh atom economy, potential for high selectivity.Development of recyclable catalysts, optimization of reaction conditions.
BiocatalysisHigh stereoselectivity, mild reaction conditions, biodegradable catalysts.Enzyme discovery and engineering, process optimization.
Photocatalysis/ElectrocatalysisUse of renewable energy sources, reduced chemical waste.Catalyst design, understanding reaction mechanisms.

Exploration of Unprecedented Reactivity and Novel Transformations

The inherent ring strain and fixed geometry of the bicyclo[2.2.1]heptane core can impart unique reactivity to the appended aldehyde group. Future studies are expected to uncover novel transformations that are not readily achievable with acyclic or less strained cyclic aldehydes.

Potential areas for exploration include:

Strain-Release Reactions: Investigating reactions that leverage the release of ring strain to drive transformations, such as novel ring-opening or rearrangement cascades.

Remote C-H Functionalization: The rigid framework could serve as a template for directing reactions to specific, unactivated C-H bonds within the molecule, offering new synthetic strategies.

Computational Studies: In-depth computational analysis can predict and rationalize the unique reactivity patterns of this compound, guiding experimental efforts.

Advancements in High-Throughput Stereoselective Synthesis

The development of efficient methods for generating libraries of stereochemically diverse this compound derivatives is crucial for applications in drug discovery and materials science. High-throughput techniques will be instrumental in accelerating this process.

Future research will likely focus on:

Asymmetric Catalysis: The design of new chiral catalysts for the enantioselective and diastereoselective synthesis of substituted bicyclo[2.2.1]heptane-1-carbaldehydes.

Parallel Synthesis: The implementation of parallel synthesis platforms to rapidly generate and screen a wide array of derivatives with varied functionalities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of this compound synthesis into automated platforms represents a significant area for future development.

Key research directions include:

Microfluidic Reactors: The design of microreactors for the precise control of reaction parameters, leading to higher yields and selectivities.

Automated Optimization: The use of algorithms and robotic systems to rapidly screen reaction conditions and identify optimal synthetic protocols.

TechnologyPotential BenefitsResearch Focus
Flow ChemistryImproved safety, scalability, and reproducibility.Reactor design, optimization of flow conditions.
Automated SynthesisAccelerated discovery and optimization of new reactions.Integration of robotics and analytical tools.

Expanded Utility in Catalyst Design and Molecular Engineering

The rigid bicyclo[2.2.1]heptane scaffold can be exploited in the design of novel catalysts and functional molecules. The aldehyde group provides a convenient handle for further functionalization and incorporation into larger systems.

Future applications could include:

Chiral Ligands: The synthesis of chiral ligands derived from this compound for use in asymmetric catalysis.

Molecular Scaffolds: The use of the bicyclic core as a rigid building block for the construction of complex molecular architectures with defined three-dimensional structures.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique properties of this compound and its derivatives make them attractive candidates for applications beyond traditional organic chemistry. Collaborative, interdisciplinary research will be key to unlocking their full potential.

Potential areas of interdisciplinary research include:

Medicinal Chemistry: The incorporation of the bicyclo[2.2.1]heptane motif into bioactive molecules to enhance their pharmacological properties, such as potency and metabolic stability.

Materials Science: The use of this compound as a monomer or cross-linking agent for the synthesis of novel polymers with unique thermal and mechanical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.